molecular formula C10H12O3 B095505 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- CAS No. 17781-15-6

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-

Cat. No.: B095505
CAS No.: 17781-15-6
M. Wt: 180.2 g/mol
InChI Key: CNFFSKAZCVPTPA-UHFFFAOYSA-N
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Description

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It is also known by other names such as 3-Hydroxycarbofuran phenol and Carbofuran-3-hydroxy-7-phenol . This compound is a derivative of benzofuran and contains two hydroxyl groups and two methyl groups, making it a dihydroxy-dimethyl derivative of benzofuran.

Preparation Methods

The synthesis of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- can be achieved through various synthetic routes. One common method involves the hydrolysis of carbofuran, a widely used pesticide. During this process, carbofuran undergoes hydrolysis to form 2,3-dihydro-2,2-dimethyl-7-benzofuranol . This compound can then be further processed to obtain 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl-.

In industrial production, the synthesis may involve the use of specific catalysts and reaction conditions to optimize yield and purity. For example, the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with titanium or zirconium compounds can yield dimers of the desired product .

Chemical Reactions Analysis

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield quinones, while substitution with acyl chlorides can produce esters.

Scientific Research Applications

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- has several scientific research applications:

Comparison with Similar Compounds

3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- can be compared with other similar compounds such as:

The uniqueness of 3,7-Benzofurandiol, 2,3-dihydro-2,2-dimethyl- lies in its specific substitution pattern and the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2)9(12)6-4-3-5-7(11)8(6)13-10/h3-5,9,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFFSKAZCVPTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=C(O1)C(=CC=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041324
Record name 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17781-15-6
Record name 3,7-Dihydroxy-2,2-dimethyl-2,3-dihydrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIHYDROXY-2,2-DIMETHYL-2,3-DIHYDROBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66VFQ3TS88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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